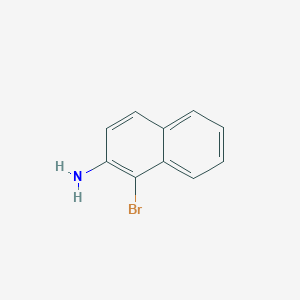

1-Bromonaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXBAFANCRIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446473 | |

| Record name | 2-amino-1-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20191-75-7 | |

| Record name | 1-Bromo-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromonaphthalen-2-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Bromonaphthalen-2-amine (CAS No: 20191-75-7). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is a naphthalene derivative that presents as a white to light yellow or brown crystalline powder.[1] Its core characteristics are summarized in the tables below, providing a ready reference for experimental design and process chemistry.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | White to light yellow to brown powder/crystal | [1] |

| Melting Point | 58.0 to 62.0 °C | [1] |

| Boiling Point | 345.5 °C at 760 mmHg | |

| Density | 1.563 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ether. Low solubility in water. | Inferred from[3] |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data is compiled from typical values for aromatic amines and bromo-substituted naphthalene rings.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (Ar-H) in the range of δ 7.0-8.0 ppm. Amine protons (NH₂) as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be shifted downfield. |

| IR Spectroscopy | N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. C-N stretching for an aromatic amine in the 1250-1335 cm⁻¹ region. Aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 221 and an (M+2)⁺ peak of similar intensity at m/z 223, characteristic of a monobrominated compound. Fragmentation may involve the loss of Br and HBr. |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both an aromatic amine and an aryl bromide.

-

Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with electrophiles such as acyl chlorides and alkyl halides to form amides and secondary or tertiary amines, respectively.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the sterically hindered positions adjacent to the existing substituents may influence the regioselectivity of further substitutions. The bromine atom is a deactivating group but also an ortho, para-director. The overall outcome of an electrophilic substitution reaction will depend on the interplay of these electronic and steric effects.

-

Reactions at the Bromine Atom: The carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations are pivotal in medicinal chemistry for the construction of complex molecular scaffolds.

Logical Relationship of Reactivity

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

A plausible and modern synthetic route to this compound is the Buchwald-Hartwig amination of 1,2-dibromonaphthalene. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.

Materials:

-

1,2-Dibromonaphthalene

-

Ammonia source (e.g., benzophenone imine or an ammonia equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromonaphthalene, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the ammonia source and the strong base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflow for Synthesis

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not widely published, derivatives of aminonaphthols and bromonaphthols have been investigated for various therapeutic applications. For instance, some naphthol derivatives have shown potential as antioxidants and enzyme inhibitors.[4] Aminonaphthol derivatives are also being explored for their antimicrobial properties. Given its structural motifs, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.

Conceptual Signaling Pathway for a Hypothetical Drug Candidate

If a drug candidate derived from this compound were to act as a kinase inhibitor, a common mechanism of action in oncology, its interaction with a cellular signaling pathway could be visualized as follows:

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. This compound | 20191-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromonaphthalen-2-amine (CAS: 20191-75-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromonaphthalen-2-amine is a substituted naphthalene derivative that serves as a valuable building block in organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a bromo group on the naphthalene scaffold, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While its primary utility is in chemical synthesis, this document also addresses the current lack of publicly available data on its specific biological activities and signaling pathway interactions.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow or brown powder or crystalline solid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20191-75-7 | [1][4] |

| Molecular Formula | C₁₀H₈BrN | [1][4] |

| Molecular Weight | 222.08 g/mol | [1][4] |

| Appearance | White to light yellow/brown powder/crystal | [2][3] |

| Melting Point | 58.0 to 62.0 °C | |

| Boiling Point | 345.5 °C at 760 mmHg | [2] |

| Density | 1.563 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, benzene, and acetic acid. Insoluble in water. | |

| Purity | Typically >97% (by HPLC) |

Synthesis

The synthesis of this compound can be achieved through the bromination of naphthalen-2-amine. A general synthetic workflow is depicted in the following diagram.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from naphthalen-2-amine hydrochloride.

Materials:

-

Naphthalen-2-amine hydrochloride

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

p-Toluenesulfonic acid (TsOH) (optional, as a catalyst)

Procedure:

-

Dissolve naphthalen-2-amine hydrochloride and a catalytic amount of TsOH in THF in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS in THF.

-

Add the NBS solution dropwise to the cooled naphthalen-2-amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by washing the mixture with saturated aqueous NaHCO₃.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available in public databases. | [4] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| FTIR | KBr-Pellet spectra available in public databases. | [4] |

| Mass Spectrometry | Expected m/z for [M]+: 221.98 and 223.98 (due to Br isotopes) | [4] |

| Purity (HPLC) | >97% is commercially available. |

Experimental Protocol: Purity Analysis by HPLC (General Method)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength in the range of 220-280 nm is likely to be suitable).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a similar concentration as the standards.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Applications in Research and Drug Development

The primary application of this compound is as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure allows for a range of chemical modifications at both the amino and bromo positions, enabling the construction of diverse molecular scaffolds.[1]

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published literature detailing the specific biological activities, mechanism of action, or involvement in cellular signaling pathways of this compound. While naphthalene derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, these findings have not been specifically attributed to this compound. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the potential pharmacological profile of this molecule.

Safety and Handling

This compound is classified as harmful and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.H351: Suspected of causing cancer. |

Data sourced from PubChem.[4]

Conclusion

This compound is a well-characterized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its established physicochemical properties and synthetic routes make it a readily accessible building block for drug discovery and development programs. However, the lack of data on its biological activity underscores a clear area for future research. Elucidating the pharmacological effects and potential molecular targets of this compound could unlock new avenues for its application in therapeutic development.

References

Synthesis of 1-Bromonaphthalen-2-amine: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the primary synthesis pathways for 1-Bromonaphthalen-2-amine, a key intermediate in the development of pharmaceuticals and advanced materials. The document details two principal synthetic routes: the direct bromination of a protected 2-naphthylamine derivative and a multi-step synthesis commencing from 2-acetylnaphthalene. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows to facilitate laboratory application.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the creation of complex molecular architectures for pharmaceutical and material science applications. Its utility stems from the presence of two reactive functional groups on the naphthalene core: an amino group that can undergo a variety of coupling reactions and a bromo substituent that provides a site for further functionalization, for instance, through cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] The strategic positioning of these groups makes it a valuable precursor for the synthesis of biologically active compounds and functional materials. This guide outlines reliable and reproducible methods for the preparation of this important intermediate.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are discussed in this guide, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall yield.

Pathway 1: Bromination of N-Acetyl-2-naphthylamine

This pathway involves the protection of the highly reactive amino group of 2-naphthylamine via acetylation, followed by regioselective bromination and subsequent deprotection to yield the target compound. The initial acetylation is critical to prevent unwanted side reactions and to direct the bromination to the desired position.

Pathway 2: From 2-Acetylnaphthalene via Schmidt Reaction and Hydrolysis

An alternative and well-documented route commences with the readily available 2-acetylnaphthalene.[4] This multi-step synthesis involves a Schmidt reaction to introduce the nitrogen functionality, followed by bromination and hydrolysis to afford this compound.[4] This method avoids the handling of the carcinogen 2-naphthylamine in the initial steps.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathways, allowing for a direct comparison of their efficiencies.

| Pathway | Step | Starting Material | Product | Reagents | Yield (%) | Purity/Melting Point | Reference |

| 1 | 1a: Acetylation | 2-Naphthylamine | N-Acetyl-2-naphthylamine | Acetic anhydride, Acetic acid | Not specified | Not specified | [5] |

| 1b: Bromination | N-Acetyl-2-naphthylamine | 1-Bromo-N-acetyl-2-naphthylamine | Bromine, Acetic acid | Not specified | Not specified | [4] | |

| 1c: Hydrolysis | 1-Bromo-N-acetyl-2-naphthylamine | This compound | Acid or Base | Not specified | Not specified | General Knowledge | |

| 2 | 2a: Schmidt Reaction & Bromination | 2-Acetylnaphthalene | 1-Bromo-2-acetonaphthalide | Sodium azide, Trichloroacetic acid, Bromine, Acetic acid | Not specified | mp 138-139 °C | [4] |

| 2b: Hydrolysis | 1-Bromo-2-acetonaphthalide | 1-Bromo-2-naphthylamine hydrochloride | Hydrochloric acid, Ethanol | 89% (from 2-acetylnaphthalene) | mp 210-211 °C (dec.) | [4] | |

| 1-Bromo-2-naphthylamine hydrochloride | This compound | Base | Not specified | mp 61-62 °C | [4] |

Experimental Protocols

Pathway 1: Bromination of N-Acetyl-2-naphthylamine

-

Materials: 2-Naphthylamine (100 g, 0.7 mol), Acetic acid (200 mL), Acetic anhydride (90 mL).[5]

-

Procedure: To a stirred solution of 2-naphthylamine in acetic acid, add acetic anhydride. The reaction mixture is then processed to isolate the N-acetyl-2-naphthylamine.[5] (Further details on workup were not specified in the source).

-

Materials: N-Acetyl-2-naphthylamine, Glacial acetic acid, Bromine.

-

Procedure: The N-acetyl-2-naphthylamine is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise with stirring. The reaction mixture is then worked up to isolate the 1-bromo-N-acetyl-2-naphthylamine.

-

Materials: 1-Bromo-N-acetyl-2-naphthylamine, Hydrochloric acid, Ethanol.

-

Procedure: The 1-bromo-N-acetyl-2-naphthylamine is refluxed in a mixture of ethanol and concentrated hydrochloric acid until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Pathway 2: From 2-Acetylnaphthalene via Schmidt Reaction and Hydrolysis

-

Materials: 2-Acetylnaphthalene (34.0 g, 0.20 mol), Trichloroacetic acid (100 g), Sodium azide (20.0 g, 0.31 mol), Glacial acetic acid (330 mL), Bromine (32.0 g, 0.20 mol).[4]

-

Procedure: To a magnetically stirred melt of 2-acetylnaphthalene in trichloroacetic acid at 60°C, sodium azide is added in small portions. The mixture is maintained at 60°C for 12 hours. The resulting suspension of 2-acetonaphthalide is cooled to 25°C and diluted with glacial acetic acid. A solution of bromine in glacial acetic acid is then added dropwise. The mixture is stirred for an additional period, after which the crude 1-bromo-2-acetonaphthalide is isolated.[4]

-

Materials: Crude 1-bromo-2-acetonaphthalide, Concentrated hydrochloric acid (70 mL), 95% Ethanol (350 mL).[4]

-

Procedure: The crude 1-bromo-2-acetonaphthalide is suspended in a mixture of concentrated hydrochloric acid and 95% ethanol and heated to reflux for 24 hours. The solution is then cooled to 25°C, and the resulting cream-colored precipitate of 1-bromo-2-naphthylamine hydrochloride is collected by filtration, washed with water, and dried in vacuo. This yields 40.0 g (77%) of the hydrochloride salt.[4]

-

Free Base Isolation: The filtrate from the hydrochloride salt collection can be basified and extracted with dichloromethane to yield an additional amount of the free amine, this compound.[4]

Visualizations

Synthesis Pathway Diagrams

Caption: Synthesis of this compound from 2-Naphthylamine.

Caption: Synthesis of this compound from 2-Acetylnaphthalene.

Experimental Workflow

Caption: Experimental workflow for the synthesis from 2-Acetylnaphthalene.

Safety Considerations

-

2-Naphthylamine: This starting material is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bromine: Bromine is highly corrosive and toxic. It should be handled in a fume hood, and appropriate safety measures, including the use of gloves and eye protection, are essential.

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with care, and contact with acids should be avoided to prevent the formation of toxic hydrazoic acid.

-

Trichloroacetic Acid and Hydrochloric Acid: These are corrosive acids and should be handled with appropriate PPE.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The choice of pathway will depend on the availability of starting materials, safety considerations, and desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

Spectroscopic data for 1-Bromonaphthalen-2-amine (¹H NMR, ¹³C NMR, IR, MS)

Spectroscopic Data for 1-Bromonaphthalen-2-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents key spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—in a structured format, details the experimental protocols for data acquisition, and includes visualizations for the chemical structure and analytical workflow.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

| Solvent: CDCl₃ or DMSO-d₆. Data is predicted based on analogous compounds as specific experimental data is not readily available in the public domain.[1] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~130-135 | Ar-C |

| ~125-130 | Ar-C |

| ~120-125 | Ar-C |

| ~110-115 | Ar-C (C-Br) |

| Solvent: CDCl₃ or DMSO-d₆. Data is predicted based on analogous compounds as specific experimental data is not readily available in the public domain.[1] |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine)[1][2] |

| 3000-3100 | Medium | C-H stretch (aromatic)[1][3] |

| 1600-1650 | Strong | N-H bend (amine)[1][2] |

| 1450-1550 | Medium-Strong | C=C stretch (aromatic)[1] |

| 1000-1100 | Strong | C-N stretch[1] |

| 500-600 | Strong | C-Br stretch[1] |

| Data is based on typical absorption bands for the functional groups present. |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 221/223 | [M]⁺ (Molecular ion peak with isotopic pattern for Br)[1][4] |

| 142 | [M - Br]⁺[1] |

| 115 | [C₉H₇]⁺ (Naphthyl fragment)[1] |

| The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance results in a characteristic M+ and M+2 isotopic pattern.[4] |

Experimental Protocols

The generalized protocols for acquiring the spectroscopic data are outlined below. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] To avoid overwhelming the sample signals, solvents with deuterium-substituted protons are used.[5]

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[1][6]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon.[7]

-

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds.[1]

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is generally required compared to ¹H NMR to obtain a clear spectrum.[7][8]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Solid Film Method : Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[9] Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

KBr Pellet Method : Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.[10]

-

-

Instrument : An FTIR (Fourier Transform Infrared) spectrometer is used.[11]

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's bonds.[3]

-

Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.[12]

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or a mixture of solvents with water to a concentration of approximately 1 mg/mL.[13] Further dilution may be necessary to achieve an optimal concentration for analysis.[13] High concentrations of inorganic salts should be avoided as they are not compatible with electrospray ionization.[13]

-

Instrument : A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[14][15]

-

Data Acquisition : Introduce the sample into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[15][16] For EI, a standard electron energy of 70 eV is typically used.[4] The spectrum is acquired over a mass range that includes the expected molecular weight of the compound.[1]

-

Data Analysis : The mass spectrum plots ion intensity against the m/z ratio. Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.[4][16] For compounds containing bromine, the characteristic isotopic pattern of the molecular ion peak should be observed.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. fiveable.me [fiveable.me]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-Bromonaphthalen-2-amine: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromonaphthalen-2-amine is a key aromatic amine and a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a naphthalene core substituted with both a bromine atom and an amino group, provides two reactive centers for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.

Molecular Structure and Identification

The IUPAC name for this compound is This compound .[1] It consists of a naphthalene bicyclic aromatic system where a bromine atom is attached to position 1 and an amino group (-NH₂) is attached to position 2.

The chemical structure and basic identifiers are summarized below:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 20191-75-7[1] |

| Molecular Formula | C₁₀H₈BrN[1] |

| Molecular Weight | 222.08 g/mol [1] |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)N[1] |

| InChI Key | WENXBAFANCRIGK-UHFFFAOYSA-N[1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,0!"]; C8 [label="C", pos="2.6,-1.5!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="3.9,0.75!"]; Br [label="Br", pos="-2.6,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="NH₂", pos="0,3!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

// Aromatic ring 1 bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Aromatic ring 2 bonds C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C4 [label=""]; C7 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C8 [label=""];

// Substituent bonds C1 -- Br [label=""]; C2 -- N [label=""];

// Double bonds for aromaticity (approximate representation) C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; C7 -- C10 [style=double]; C8 -- C9 [style=double]; }

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White powder | [2] |

| Melting Point | 78-81 °C (for the related 1-Bromo-2-naphthol) | [3] |

| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.563 g/cm³ (Predicted) | [2] |

| Solubility | Expected to be soluble in organic solvents like ethanol, dichloromethane, and ether, with low solubility in water. |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectral data is available in chemical databases.[1] |

| ¹³C NMR | Spectral data is available in chemical databases.[1] |

| FTIR | The spectrum is available in chemical databases.[1] Characteristic peaks for aromatic primary amines include N-H stretching (two bands in the 3500-3300 cm⁻¹ region), N-H bending (1650-1580 cm⁻¹), and C-N stretching (1335-1250 cm⁻¹).[4] |

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-naphthylamine or a related precursor through electrophilic bromination. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 2-naphthylamine, the 1-position is highly activated.

Illustrative Synthesis Workflow

The synthesis of a bromo-naphthylamine derivative generally follows a sequence of bromination followed by purification. A detailed experimental protocol for a closely related compound, 6-bromo-2-naphthylamine, from TOBIAS ACID (2-amino-1-naphthalenesulfonic acid) provides a representative example of the synthetic methodology.[5]

Caption: A generalized workflow for the synthesis of a bromo-naphthylamine derivative.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 6-bromo-2-naphthylamine and illustrates the general procedure that can be modified for the synthesis of this compound.[5]

-

Dissolution of Starting Material: In a three-necked flask equipped with a dropping funnel, thermometer, mechanical stirrer, and reflux condenser, dissolve the 2-naphthylamine derivative (e.g., 0.25 mol of TOBIAS ACID) in glacial acetic acid (e.g., 1100 mL). Heat the mixture to approximately 70 °C with stirring to ensure complete dissolution.[5]

-

Bromination: While maintaining the temperature between 70-72 °C, add bromine (e.g., 0.5 mol) dropwise via the dropping funnel over a period of about 1 hour.[5]

-

Reaction Completion: After the addition of bromine is complete, increase the temperature to reflux and continue stirring for approximately 1.5 hours to ensure the reaction goes to completion.[5]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture. The product may begin to crystallize out.

-

The solvent (glacial acetic acid) can be removed by distillation under reduced pressure.[5]

-

To the residue, add a suitable solvent for recrystallization, such as hot methanol, and stir until the solid dissolves.[5]

-

Allow the solution to cool to room temperature to induce crystallization of the pure product.[5]

-

Collect the solid product by suction filtration, wash with a small amount of cold methanol, and dry to obtain the purified bromo-2-naphthylamine.[5]

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[2] The presence of the amino and bromo substituents allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

-

Amine Group Functionalization: The amino group can be readily acylated, alkylated, or converted into other functional groups, allowing for the introduction of various side chains to modulate the biological activity of the resulting molecule.

-

Bromo Group Functionalization: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex molecular architectures.

Naphthalene derivatives, in general, have shown a broad spectrum of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

The synthesis of novel derivatives from this compound allows for the exploration of new chemical space and the development of drug candidates with improved efficacy and pharmacokinetic properties.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[1]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a fundamentally important building block for the synthesis of a diverse array of complex organic molecules. Its utility in the pharmaceutical industry is well-established, providing a versatile platform for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for researchers and scientists working in the field of drug discovery and development.

References

- 1. This compound | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

Solubility Profile of 1-Bromonaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromonaphthalen-2-amine in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a large, nonpolar naphthalene ring system, which contributes to its hydrophobic character. However, the presence of an amine (-NH2) group introduces polarity and the capacity for hydrogen bonding.[2]

Aromatic amines are generally soluble in organic solvents such as alcohols, ether, and benzene.[3][4] The large non-polar surface area of the naphthalene structure suggests that the compound will be more soluble in non-polar or moderately polar organic solvents. While lower aliphatic amines exhibit solubility in water, higher amines with a larger hydrophobic alkyl or aryl part are typically insoluble in water.[3][4]

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane will effectively solvate the large, non-polar naphthalene ring of the solute. |

| Toluene | Non-polar (Aromatic) | Very Soluble | The aromatic nature of toluene will have strong van der Waals interactions with the naphthalene ring system, leading to high solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Diethyl Ether | Polar Aprotic | Soluble | Ether is a common solvent for many organic compounds and is expected to dissolve this compound.[5] |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can interact with the polar amine group while also solvating the non-polar ring.[6] |

| Ethyl Acetate | Polar Aprotic | Soluble | Similar to acetone, ethyl acetate's polarity should allow for the dissolution of the compound. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The polarity of methanol and its ability to hydrogen bond may lead to some solubility, but the large hydrophobic naphthalene ring will limit it. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, the solubility will be a balance between the polar amine group's interactions and the non-polar ring's hydrophobicity.[6] |

| Water | Polar Protic | Insoluble | The large, hydrophobic naphthalene moiety is expected to make the compound insoluble in water, a characteristic of higher amines.[3] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinder or micropipettes

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.[7]

-

Add 0.5 mL of the selected solvent to the test tube.[7]

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.[8]

-

Allow the mixture to stand for at least 30 seconds and observe.[8]

-

Observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in g/100 mL or mg/mL).

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The agitation should be continuous.

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution) using a syringe and immediately pass it through a syringe filter into a pre-weighed glass vial. This step removes any undissolved solid.

-

Record the exact volume of the filtered solution.

-

Place the vial with the filtered solution in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to slowly evaporate the solvent.

-

Once the solvent has completely evaporated, reweigh the vial containing the dried solid residue.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of the empty vial)

-

Solubility = Mass of dissolved solid / Volume of filtered solution

-

Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. saltise.ca [saltise.ca]

1-Bromonaphthalen-2-amine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalen-2-amine is a key naphthalene derivative that serves as a versatile and valuable building block in the landscape of modern organic synthesis.[1] Its unique structural arrangement, featuring a reactive bromine atom and an amino group on a naphthalene scaffold, provides two distinct points for chemical modification. This dual functionality allows for the strategic construction of complex molecular architectures, making it an attractive starting material for the synthesis of a wide array of compounds, particularly in the pharmaceutical and materials science sectors.[1] The presence of the bromo- and amino- functionalities on the rigid naphthalene core allows for its elaboration into diverse nitrogen-containing heterocyclic compounds and functionalized biaryl systems, which are prominent motifs in many biologically active molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| CAS Number | 20191-75-7 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | White powder | [1] |

| Boiling Point | 345.5°C at 760 mmHg | [1] |

| Density | 1.563 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

Synthetic Accessibility

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a common synthetic route to amino-bromo naphthalenes involves the bromination of a suitable naphthylamine precursor. For instance, the synthesis of 2-(Aminomethyl)-4-bromonaphthalene starts with the bromination of 2-methylnaphthalene. A plausible route to this compound could involve the direct bromination of 2-naphthylamine, though careful control of reaction conditions would be necessary to ensure regioselectivity. The preparation of 2-naphthylamine itself can be achieved from 2-naphthol through the Bucherer reaction.[3][4]

Key Synthetic Transformations

The versatility of this compound as a building block stems from its ability to undergo a variety of chemical transformations at both the bromine and amine functionalities. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the elaboration of this scaffold.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[5][6][7] This reaction is instrumental in the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals and organic materials. For this compound, this reaction allows for the introduction of a second nitrogen-containing substituent at the 1-position, leading to the formation of N-substituted naphthalen-2-amines.

Generalized Catalytic Cycle:

Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

This protocol is a general representation and may require optimization for this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, and XPhos.

-

Add sodium tert-butoxide to the Schlenk tube.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add aniline followed by anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-phenylnaphthalen-1-amine derivative.

Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides:

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 110 °C |

| Reaction Time | 12 - 24 hours |

| Yield | 75 - 95% (for analogous reactions)[8] |

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. For this compound, the Suzuki coupling enables the introduction of various aryl or vinyl substituents at the 1-position, providing access to a diverse range of functionalized naphthalene derivatives.

Generalized Catalytic Cycle:

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is a general representation and may require optimization for this compound. The presence of the free amine may necessitate the use of a protecting group or careful selection of the base to avoid side reactions.[10]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene/Water (e.g., 10:1 mixture, 5 mL)

-

Schlenk tube or similar reaction vessel

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, phenylboronic acid, and potassium phosphate.

-

Add the palladium catalyst and ligand to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylnaphthalen-2-amine derivative.

Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides:

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, PPh₃, dppf |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃ |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

| Yield | 70 - 99% (for analogous reactions) |

Applications in the Synthesis of Bioactive Molecules

The functionalized naphthalene core derived from this compound is a key feature in a variety of biologically active compounds. The ability to readily form C-N and C-C bonds allows for the construction of libraries of compounds for screening in drug discovery programs.

General Workflow for Synthesis and Screening:

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides synthetic chemists with powerful tools to construct complex and diverse molecular architectures. The resulting functionalized naphthalene derivatives are of significant interest in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of the properties, key reactions, and potential applications of this compound, serving as a valuable resource for researchers in the field. Further exploration of its reactivity will undoubtedly continue to unlock new avenues for the synthesis of novel and impactful chemical entities.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Potential of 1-Bromonaphthalen-2-amine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1] Its rigid, aromatic structure provides an excellent platform for the strategic placement of functional groups to interact with biological targets. Among the vast array of naphthalene-based starting materials, 1-Bromonaphthalen-2-amine stands out as a particularly versatile building block for the synthesis of novel therapeutic agents.[2] Its unique substitution pattern, featuring a reactive amine group and a bromine atom, allows for a diverse range of chemical transformations, making it an attractive starting point for the development of anticancer, antimicrobial, and other pharmacologically active compounds.[2] This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into the synthesis of its derivatives, their biological activities, and the underlying mechanisms of action.

Core Applications in Drug Discovery

The strategic functionalization of the this compound scaffold can lead to the development of potent and selective therapeutic agents. The amino group serves as a handle for amide bond formation, alkylation, and the introduction of various heterocyclic systems, while the bromine atom is amenable to a variety of cross-coupling reactions, enabling the installation of diverse aryl and alkyl substituents.

Anticancer Agents

Naphthalene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3]

Naphthalene-Based Kinase Inhibitors:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4] The this compound scaffold can be elaborated to generate potent kinase inhibitors. For instance, derivatives can be designed to target key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinase 2 (JAK2).[4][5]

Naphthalene-Substituted Triazole Spirodienones:

Building upon the known anticancer activity of 1,2,4-triazole-spirodienone conjugates, derivatives incorporating a 1-bromonaphthalen-2-yl moiety at the triazole ring can be synthesized.[3] These compounds have shown remarkable in vitro cytotoxic activity against various cancer cell lines by inducing cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative naphthalene derivatives against selected cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones (e.g., 6a) | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | [3] |

| HeLa (Cervical Cancer) | 0.07 - 0.72 | [3] | |

| A549 (Lung Cancer) | 0.08 - 2.00 | [3] | |

| Naphthalene-containing enamides (e.g., 5f, 5g) | Huh-7 (Hepatocellular Carcinoma) | 2.62 - 3.37 | [6] |

| Naphthalene-1,4-dione analogues (e.g., 44) | HEC1A (Endometrial Cancer) | 6.4 | [7] |

| Naphthalene-chalcone hybrids (e.g., 2j) | A549 (Lung Cancer) | 7.8 | [8] |

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[9] Naphthalene derivatives have shown promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]

1-Aminoalkyl-2-naphthol Derivatives:

While not directly synthesized from this compound, the study of 1-aminoalkyl-2-naphthol derivatives provides valuable insights into the antimicrobial potential of aminonaphthalene scaffolds. These compounds, synthesized via the Betti base reaction, have demonstrated potent activity against MDR bacterial strains.[9][10] For example, certain derivatives exhibit significant inhibitory effects against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of representative naphthalene derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [9][10] |

| Staphylococcus aureus MDR | 100 | [9] | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | 400 | [9] |

| Penicillium funiculosum | 400 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative protocols that can be adapted for the derivatization of this compound.

Synthesis of Naphthalene-Substituted Triazole Spirodienones (Adapted)

This protocol outlines a potential synthetic route to naphthalene-substituted triazole spirodienones, starting from this compound.

Step 1: Synthesis of N-(1-bromonaphthalen-2-yl)acetamide

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add an acetylating agent, for example, acetyl chloride or acetic anhydride, and a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-(1-bromonaphthalen-2-yl)acetamide.

Step 2: Synthesis of 3-(1-Bromonaphthalen-2-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (Adapted from[3])

-

The previously synthesized acetamide can be further functionalized to form a cyanoimidate.

-

Cyclization of the corresponding N-cyanoimidate would lead to the formation of the 1,2,4-triazole derivative.[3]

Step 3: Acylation and Spirocyclization

-

The resulting aminotriazole is acylated with a suitable acid chloride.[3]

-

Subsequent reduction and spirocyclization would yield the final naphthalene-substituted triazole spirodienone.[3]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^5 cells/mL and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized naphthalene derivatives for a specified period (e.g., 24 or 48 hours).[3][7]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[11]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by this compound derivatives is crucial for rational drug design and development.

Downregulation of the IL-6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-sulfonamide hybrids have been shown to exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway.[5] This pathway is often hyperactivated in cancer and plays a key role in tumor growth and survival.[5] Downregulation of this pathway by naphthalene derivatives can lead to the inhibition of cancer cell proliferation.[5]

Caption: IL-6/JAK2/STAT3 signaling pathway and its downregulation by naphthalene-sulfonamide hybrids.

Metabolic Activation of 2-Naphthylamine

The metabolism of aminonaphthalene derivatives is a critical consideration in drug development due to the potential for metabolic activation to carcinogenic intermediates. 2-Naphthylamine, a related compound, undergoes metabolic N-hydroxylation by cytochrome P-450 enzymes to form a reactive intermediate.[12][13] This intermediate can then be further metabolized or can form DNA adducts, which can lead to mutagenic effects.[12][13] Understanding this pathway is essential for designing safer naphthalene-based drugs.

Caption: Metabolic activation pathway of 2-naphthylamine.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its unique chemical features allow for the synthesis of a wide array of derivatives with significant potential as anticancer and antimicrobial agents. The ability to readily introduce diverse functionalities through both the amine and bromo groups provides a powerful tool for optimizing biological activity and pharmacokinetic properties. Future research focused on the exploration of novel synthetic routes, the elucidation of structure-activity relationships, and a deeper understanding of the molecular mechanisms of action of this compound derivatives will undoubtedly lead to the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromonaphthalen-2-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromonaphthalen-2-amine, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its discovery and historical synthesis, presents its physicochemical and spectral properties in a structured format, outlines detailed experimental protocols for its preparation, and explores its applications in drug development.

Introduction

This compound (CAS No. 20191-75-7) is a substituted naphthalene derivative that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a bromine atom and an amino group on the naphthalene core, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its synthesis is rooted in the broader development of naphthalene chemistry. Early methods for the synthesis of substituted naphthalenes often involved electrophilic substitution reactions on the naphthalene core. A significant advancement in the preparation of this compound was reported in 1981 by Gribble et al. This "convenient preparation" provided a more accessible and efficient route to the compound, starting from 2-acetylnaphthalene. This method, detailed in the experimental protocols section, represented a notable improvement over potentially earlier, less efficient synthetic strategies.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its application in synthesis and process development. A summary of these properties is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 20191-75-7 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | White to light yellow or brown powder/crystal | [1][3] |

| Melting Point | 58.0 to 62.0 °C | [3] |

| Boiling Point | 345.5 °C at 760 mmHg | [1] |

| Density | 1.563 g/cm³ | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Experimental Protocols

A well-established and convenient method for the synthesis of this compound was developed by Gribble and his colleagues. This procedure avoids the use of the potent carcinogen 2-naphthylamine.

Synthesis of this compound from 2-Acetylnaphthalene

This synthesis involves a three-step, one-pot procedure starting from commercially available 2-acetylnaphthalene.

Experimental Workflow:

A simplified workflow for the synthesis of this compound.

Detailed Methodology:

-

Schmidt Reaction and Bromination: To a magnetically stirred melt of 2-acetylnaphthalene (0.20 mol) in trichloroacetic acid at 60°C, sodium azide (0.31 mol) is added in small portions. The mixture is maintained at 60°C for 12 hours. The resulting suspension of 2-acetonaphthalide is cooled to 25°C, diluted with glacial acetic acid, and then treated dropwise with a solution of bromine (0.20 mol) in glacial acetic acid. The mixture is stirred for an additional period to ensure complete bromination, yielding crude 1-bromo-2-acetonaphthalide.

-

Hydrolysis: The crude 1-bromo-2-acetonaphthalide is then subjected to hydrolysis by heating with a mixture of concentrated hydrochloric acid and ethanol. This step cleaves the acetyl group to form 1-bromo-2-naphthylamine hydrochloride.

-

Basification and Isolation: The acidic solution containing 1-bromo-2-naphthylamine hydrochloride is cooled, and the precipitated hydrochloride salt can be collected. The free amine, this compound, is obtained by basification of the hydrochloride salt or the filtrate, followed by extraction with an organic solvent like dichloromethane. The solvent is then removed under reduced pressure to yield the final product.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The naphthalene scaffold is present in numerous approved drugs and biologically active molecules, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the amino and bromo substituents on this compound provides two reactive sites for further molecular elaboration, making it a key starting material for the synthesis of diverse compound libraries for drug discovery.

Logical Relationship of Functional Groups to Synthetic Utility:

Synthetic utility of the functional groups in this compound.

Conclusion

This compound is a chemical intermediate of significant importance in the field of organic synthesis, particularly for the development of new pharmaceutical agents. Its well-established synthesis and the versatility of its functional groups make it a valuable tool for medicinal chemists and drug development professionals. Further exploration of its reactivity and its application in the synthesis of novel bioactive molecules is an ongoing area of research.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast number of pharmaceuticals.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Bromonaphthalen-2-amine with various primary and secondary amines. The protocol is based on established methodologies for the amination of aryl bromides.[3][4]

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and purity of the desired N-aryl-1-naphthalen-2-amine product.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) species.[2][5] The generally accepted mechanism consists of three key steps:

-